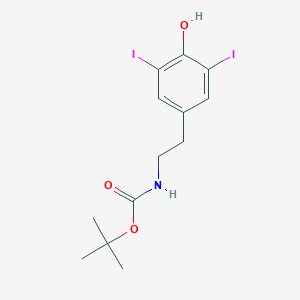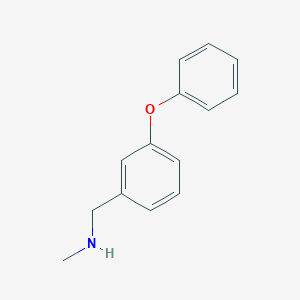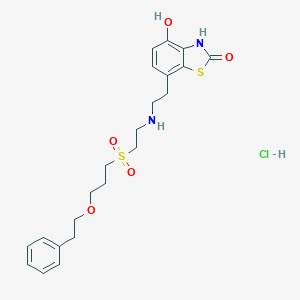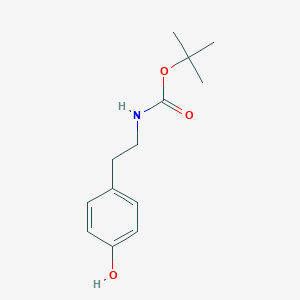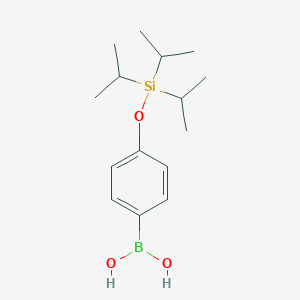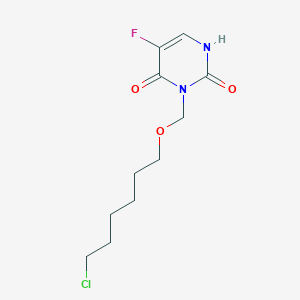
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, also known as CMF, is a synthetic compound with potential antitumor activity. It belongs to the class of pyrimidine derivatives and has been extensively studied for its anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is not fully understood, but it is believed to work by inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. This leads to DNA damage and ultimately cell death. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is its potential as a combination therapy with other anticancer drugs. Its low toxicity also makes it a promising candidate for clinical trials. However, its mechanism of action is not fully understood, which may limit its development as a standalone therapy. In addition, more research is needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Orientations Futures
Future research on 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- should focus on its potential use in combination with other anticancer drugs, as well as its potential use in the treatment of viral infections. Additional studies are also needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, as well as its safety and efficacy in clinical trials. Finally, further investigation is needed to fully understand the mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- and its potential as a standalone therapy for cancer.
Méthodes De Synthèse
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- involves the reaction of 5-fluorouracil with 6-chlorohexyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methanol and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-. This method has been optimized for high yield and purity and has been used for large-scale production of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Propriétés
Numéro CAS |
139593-09-2 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- |
Formule moléculaire |
C11H16ClFN2O3 |
Poids moléculaire |
278.71 g/mol |
Nom IUPAC |
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-10(16)9(13)7-14-11(15)17/h7H,1-6,8H2,(H,14,17) |
Clé InChI |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
SMILES canonique |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Synonymes |
1-((6-chlorohexyloxy)methyl)-5-fluorouracil CHOM-5-FU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



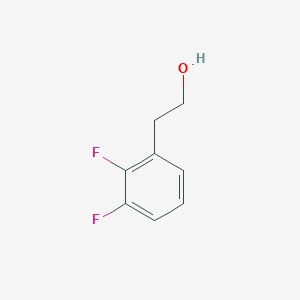
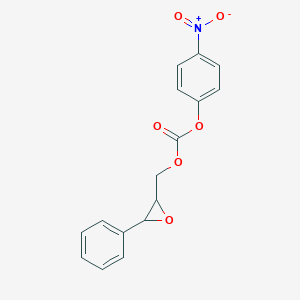
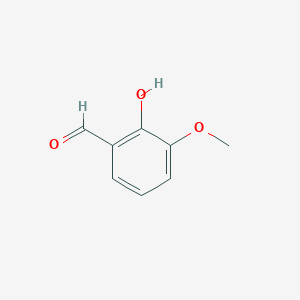
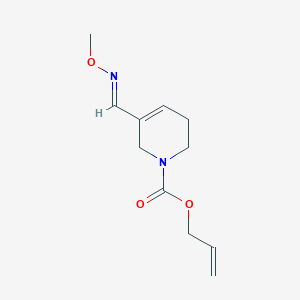
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
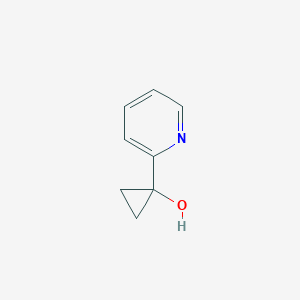
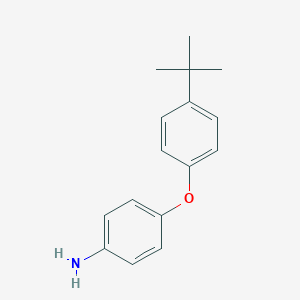
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
